molecular formula C22H29NO2 B14615886 N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide CAS No. 58687-88-0

N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide

Cat. No.: B14615886
CAS No.: 58687-88-0
M. Wt: 339.5 g/mol
InChI Key: NWLOSPVKBUPMMX-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, two phenyl groups, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heptan-2-yl Backbone: The initial step involves the formation of the heptan-2-yl backbone through a series of reactions, including alkylation and reduction.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the heptan-2-yl intermediate in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation, where the intermediate reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide: shares structural similarities with other compounds like:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

58687-88-0

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

N-(5-hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide

InChI

InChI=1S/C22H29NO2/c1-5-21(25)22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)16-17(2)23(4)18(3)24/h6-15,17,21,25H,5,16H2,1-4H3

InChI Key

NWLOSPVKBUPMMX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)N(C)C(=O)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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